Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure
Naphthalene,2-bromo-1-phenyl- structure
Nombre del producto:Naphthalene,2-bromo-1-phenyl-
Número CAS:93989-32-3
MF:C16H11Br
Megavatios:283.162543535233
MDL:MFCD00094972
CID:797570
PubChem ID:4983341

Naphthalene,2-bromo-1-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-1-phenylnaphthalene
    • 2-BROMO-1-PHENYL-NAPHTHALENE
    • Naphthalene,2-bromo-1-phenyl-
    • 1-phenyl-2-bromonaphthalene
    • 2-Brom-1-phenyl-naphthalin
    • 2-Bromo-1-phenylnaphthalene (ACI)
    • AKOS015966164
    • AS-81968
    • KUC100627N
    • CS-0200247
    • DTXSID60407233
    • E82379
    • SCHEMBL18320175
    • Naphthalene, 2-bromo-1-phenyl-
    • 93989-32-3
    • DB-083897
    • MDL: MFCD00094972
    • Renchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
    • Clave inchi: HCUNFELJFKOTPV-UHFFFAOYSA-N
    • Sonrisas: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1

Atributos calculados

  • Calidad precisa: 282.00441g/mol
  • Carga superficial: 0
  • XLogP3: 5.5
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 282.00441g/mol
  • Masa isotópica única: 282.00441g/mol
  • Superficie del Polo topológico: 0Ų
  • Recuento de átomos pesados: 17
  • Complejidad: 244
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • PSA: 0.00000
  • Logp: 5.26930

Naphthalene,2-bromo-1-phenyl- Información de Seguridad

Naphthalene,2-bromo-1-phenyl- Datos Aduaneros

  • Código HS:2903999090
  • Datos Aduaneros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene,2-bromo-1-phenyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D104876-200g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
200g
$3180 2024-06-05
eNovation Chemicals LLC
D104876-100g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
100g
$2280 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270917-1g
2-Bromo-1-phenylnaphthalene
93989-32-3 98%
1g
¥565.00 2024-04-24
Aaron
AR006APV-5g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 98%
5g
$175.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-250mg
2-bromo-1-phenylnaphthalene
93989-32-3 97%
250mg
¥187.0 2024-04-16
A2B Chem LLC
AC92727-1g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
1g
$42.00 2024-07-18
Ambeed
A272307-250mg
2-Bromo-1-phenylnaphthalene
93989-32-3 97%
250mg
$37.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-1g
2-bromo-1-phenylnaphthalene
93989-32-3 97%
1g
¥468.0 2024-04-16
Aaron
AR006APV-250mg
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 98%
250mg
$22.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-100mg
2-bromo-1-phenylnaphthalene
93989-32-3 97%
100mg
¥173.0 2024-04-16

Naphthalene,2-bromo-1-phenyl- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
Referencia
Highly efficient organic electroluminescent device with hole transport region including monoamine compound
, Korea, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 80 °C; 8 h, 80 °C
Referencia
Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, rt → 100 °C
Referencia
Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ;  1440 min, 80 °C
Referencia
Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions
Ghorbani-Choghamarani, Arash; Norouzi, Masoomeh, Applied Organometallic Chemistry, 2016, 30(3), 140-147

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Carbon tetrachloride
Referencia
Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin
Traynelis, Vincent J.; Schield, John A.; Lindley, William A.; MacDowell, Denis W. H., Journal of Organic Chemistry, 1978, 43(17), 3379-84

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Acetonitrile ;  5 min, rt
Referencia
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes
Zhang, Xiaoxia; Sarkar, Sampa; Larock, Richard C., Journal of Organic Chemistry, 2006, 71(1), 236-243

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  4 - 8 h, rt
Referencia
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

Métodos de producción 8

Condiciones de reacción
Referencia
Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls
Campo, Marino A.; Larock, Richard C., Organic Letters, 2000, 2(23), 3675-3677

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  rt → 110 °C; 24 h, 110 °C
Referencia
Preparation of polysubstituted naphthalene derivatives
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
Referencia
MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion
Zou, Song; Zhang, Zeyu; Chen, Chao ; Xi, Chanjuan, Chinese Chemical Letters, 2022, 33(6), 3021-3025

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  4 - 7 h, rt
Referencia
Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes
Gudla, Vanajakshi ; Sudheer, Mokhamatam; Rao, Chinthu Joginarayana ; Sanasi, Paul Douglas ; Battula, Venkateswara Rao, Tetrahedron, 2021, 90,

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: Dichloromethane ;  4 h, reflux
Referencia
Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes
Balamurugan, Rengarajan; Gudla, Vanajakshi, Organic Letters, 2009, 11(14), 3116-3119

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
Referencia
N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices
, European Patent Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  12 h, 120 °C
Referencia
Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
Referencia
Organic electric element comprising compound for organic electric element and electronic device using same
, World Intellectual Property Organization, , ,

Naphthalene,2-bromo-1-phenyl- Raw materials

Naphthalene,2-bromo-1-phenyl- Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-
A945148
Pureza:99%
Cantidad:5g
Precio ($):296.0